molecular formula C19H14N8O4 B11700041 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11700041
M. Wt: 418.4 g/mol
InChI Key: LXAZQAAQDVVTIH-ZVBGSRNCSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, benzodioxole, triazole, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the carbohydrazide linkage: This step involves the reaction of hydrazine with a carboxylic acid derivative.

    Condensation with benzodioxole: The final step involves the condensation of the intermediate with benzodioxole under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Possible applications in the development of new materials with unique properties.

    Chemical Research: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry or interaction with other molecules in materials science.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-oxadiazole derivatives: Known for their energetic properties and use in materials science.

    1,2,3-triazole derivatives: Widely used in medicinal chemistry for their bioactive properties.

    Benzodioxole derivatives: Commonly found in natural products and pharmaceuticals.

Properties

Molecular Formula

C19H14N8O4

Molecular Weight

418.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C19H14N8O4/c20-17-18(25-31-24-17)27-16(12-4-2-1-3-5-12)15(22-26-27)19(28)23-21-9-11-6-7-13-14(8-11)30-10-29-13/h1-9H,10H2,(H2,20,24)(H,23,28)/b21-9+

InChI Key

LXAZQAAQDVVTIH-ZVBGSRNCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=CC=C5

Origin of Product

United States

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